An In-depth Technical Guide to 5-(Methylthio)indoline: Structure, Properties, and Applications
An In-depth Technical Guide to 5-(Methylthio)indoline: Structure, Properties, and Applications
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Substituted Indoline Scaffold
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its saturated heterocyclic ring, fused to a benzene ring, offers a three-dimensional geometry that is often advantageous for specific and high-affinity interactions with biological targets. This guide focuses on a particular derivative, 5-(Methylthio)indoline, a molecule of growing interest for its potential applications in the synthesis of novel therapeutic agents.
The introduction of a methylthio (-SCH3) group at the 5-position of the indoline ring significantly influences its electronic properties and metabolic stability. The sulfur atom can engage in various non-covalent interactions, including hydrogen bonds and van der Waals forces, which can enhance binding to target proteins. Furthermore, the methylthio group can be a site for metabolic oxidation, a factor to be considered in drug design and development. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 5-(Methylthio)indoline, serving as a valuable resource for researchers in the field of drug discovery and organic synthesis.
Molecular Structure and Identification
The fundamental architecture of 5-(Methylthio)indoline is characterized by a bicyclic system where a benzene ring is fused to a five-membered nitrogen-containing ring, with a methylthio group attached to the fifth carbon of the benzene ring.
IUPAC Name: 5-(methylthio)-2,3-dihydro-1H-indole CAS Number: 86070-83-9 Molecular Formula: C₉H₁₁NS Molecular Weight: 165.26 g/mol
Caption: Chemical structure of 5-(Methylthio)indoline.
Physicochemical Properties
Precise experimental data for 5-(Methylthio)indoline is not extensively reported in publicly available literature. However, we can infer its properties based on the known data of the closely related compounds, 5-methylindoline and 5-methylthio-indole.
| Property | 5-(Methylthio)indoline (Predicted/Inferred) | 5-Methylindoline (Experimental) | 5-Methylthio-indole (Experimental) |
| Appearance | Colorless to yellow or brown liquid/solid | Clear liquid | Pale-yellow to Yellow-brown Solid[2] |
| Boiling Point | > 241 °C | 241 °C | Not available |
| Density | ~1.1 g/cm³ | 1.03 g/cm³ | Not available |
| Refractive Index | ~1.6 | 1.5750-1.5790 | Not available |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and dichloromethane. | Not available | Not available |
| pKa | ~5.8 (for the protonated amine) | 5.85±0.20 (Predicted) | Not available |
Spectral Analysis: A Predictive Overview
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and methylthio protons.
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Aromatic Protons (δ 6.5-7.5 ppm): Three signals in the aromatic region corresponding to the protons on the benzene ring. The coupling patterns will be indicative of their relative positions.
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Aliphatic Protons (δ 2.8-3.8 ppm): Two triplets corresponding to the methylene groups at positions 2 and 3 of the indoline ring. The protons at C2 will likely be downfield due to their proximity to the nitrogen atom.
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NH Proton (δ 3.5-5.0 ppm): A broad singlet for the amine proton, the chemical shift of which can be concentration and solvent dependent.
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Methylthio Protons (δ 2.4-2.6 ppm): A sharp singlet integrating to three protons, characteristic of the -SCH₃ group.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework.
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Aromatic Carbons (δ 110-155 ppm): Six signals for the carbons of the benzene ring. The carbon attached to the sulfur atom (C5) will be influenced by its electronegativity.
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Aliphatic Carbons (δ 25-50 ppm): Two signals for the methylene carbons at positions 2 and 3.
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Methylthio Carbon (δ 15-20 ppm): A signal for the methyl carbon of the -SCH₃ group.
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.
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N-H Stretch (3300-3500 cm⁻¹): A moderate to sharp absorption band corresponding to the stretching vibration of the secondary amine.
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C-H Stretch (Aromatic) (3000-3100 cm⁻¹): Absorption bands for the C-H stretching of the benzene ring.
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C-H Stretch (Aliphatic) (2850-2960 cm⁻¹): Bands corresponding to the C-H stretching of the methylene and methyl groups.
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C=C Stretch (Aromatic) (1450-1600 cm⁻¹): Characteristic absorptions for the aromatic ring.
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C-N Stretch (1250-1350 cm⁻¹): A stretching vibration band for the carbon-nitrogen bond.
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C-S Stretch (600-800 cm⁻¹): A weak to moderate absorption for the carbon-sulfur bond.
Mass Spectrometry (MS): Electron impact (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z = 165. Fragmentation patterns would likely involve the loss of the methyl group from the thioether, and cleavage of the indoline ring.
Synthesis of 5-(Methylthio)indoline: A Plausible Synthetic Route
A common and effective method for the synthesis of indolines is the reduction of the corresponding indole derivative. Therefore, a logical synthetic pathway to 5-(Methylthio)indoline involves the reduction of 5-(methylthio)-1H-indole.
Caption: A plausible synthetic workflow for 5-(Methylthio)indoline.
Experimental Protocol: Reduction of 5-(Methylthio)indole
This protocol is a generalized procedure based on established methods for indole reduction.[2] Optimization may be required for optimal yield and purity.
Materials:
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5-(Methylthio)-1H-indole
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Sodium cyanoborohydride (NaBH₃CN)
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Glacial acetic acid
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Methanol
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl acetate (for elution)
Procedure:
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Dissolution: In a round-bottom flask, dissolve 5-(methylthio)-1H-indole (1 equivalent) in glacial acetic acid.
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Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (2-3 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Quenching: Once the reaction is complete, carefully pour the mixture into a beaker of ice-cold saturated sodium bicarbonate solution to neutralize the acetic acid.
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Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Washing: Combine the organic layers and wash with brine (2 x 50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure 5-(Methylthio)indoline.
Causality behind Experimental Choices:
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Sodium Cyanoborohydride (NaBH₃CN): This reducing agent is selective for the reduction of the C=C bond of the indole ring in the presence of an acidic catalyst, without reducing other functional groups.
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Acetic Acid: It serves as both a solvent and a proton source to activate the indole ring towards reduction.
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Column Chromatography: This is a standard and effective method for purifying organic compounds based on their polarity, ensuring the isolation of the desired product from any unreacted starting material or byproducts.
Reactivity and Chemical Behavior
The chemical reactivity of 5-(Methylthio)indoline is dictated by the interplay of the electron-donating secondary amine and the benzene ring, modified by the methylthio substituent.
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N-Functionalization: The secondary amine is nucleophilic and can readily undergo reactions such as acylation, alkylation, and sulfonylation to introduce various substituents on the nitrogen atom. This is a common strategy in medicinal chemistry to modulate the compound's properties.
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Electrophilic Aromatic Substitution: The indoline ring is activated towards electrophilic substitution on the benzene ring, primarily at the C7 position due to the ortho,para-directing effect of the amino group. The methylthio group is also an ortho,para-director, further activating the ring.
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Oxidation: The sulfur atom in the methylthio group is susceptible to oxidation, which can lead to the corresponding sulfoxide and sulfone. This is an important consideration for its metabolic fate in biological systems.
Applications in Drug Discovery and Development
The indoline scaffold is a cornerstone in the development of various therapeutic agents.[3] The unique properties of 5-(Methylthio)indoline make it an attractive building block for the synthesis of novel drug candidates.
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Scaffold for Bioactive Molecules: The ability to functionalize the nitrogen atom and the aromatic ring allows for the creation of diverse libraries of compounds for screening against various biological targets. Indoline derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.
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Modulation of Physicochemical Properties: The methylthio group can be used to fine-tune the lipophilicity and metabolic stability of a drug candidate. Its ability to participate in specific interactions with target proteins can also be exploited to enhance potency and selectivity.
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Intermediate in Complex Synthesis: 5-(Methylthio)indoline can serve as a key intermediate in the multi-step synthesis of more complex heterocyclic systems with potential therapeutic applications.
Safety and Handling
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
Precautionary Measures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.
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In case of contact, wash the affected area with copious amounts of water and seek medical attention.
Conclusion
5-(Methylthio)indoline represents a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery. Its unique combination of a three-dimensional indoline scaffold and a metabolically relevant methylthio group provides a rich platform for chemical exploration. While comprehensive experimental data for this specific molecule is currently limited, this guide provides a solid foundation of its predicted properties, a plausible synthetic route, and its potential applications, thereby empowering researchers to harness its potential in their scientific endeavors. Further characterization and investigation into the biological activities of 5-(Methylthio)indoline and its derivatives are warranted and are expected to unveil new avenues in medicinal chemistry.
References
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MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Available at: [Link].
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Wikipedia. Gliotoxin. Available at: [Link].
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Organic Chemistry Portal. Synthesis of indolines. Available at: [Link].
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ResearchGate. Synthesis and biological activities of some indoline derivatives. Available at: [Link].
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MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Available at: [Link].
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RSC Publishing. Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. Available at: [Link].
